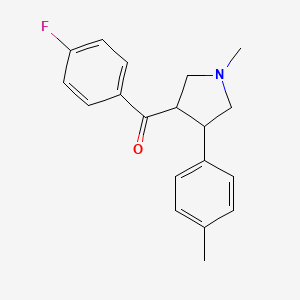

3-(4-fluorobenzoyl)-1-methyl-4-(4-methylphenyl)pyrrolidine

Description

3-(4-Fluorobenzoyl)-1-methyl-4-(4-methylphenyl)pyrrolidine is a pyrrolidine-based compound featuring a 4-fluorobenzoyl group at position 3, a methyl group at position 1, and a 4-methylphenyl substituent at position 3.

Properties

IUPAC Name |

(4-fluorophenyl)-[1-methyl-4-(4-methylphenyl)pyrrolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c1-13-3-5-14(6-4-13)17-11-21(2)12-18(17)19(22)15-7-9-16(20)10-8-15/h3-10,17-18H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKGNHGDMQKYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2C(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328519 | |

| Record name | (4-fluorophenyl)-[1-methyl-4-(4-methylphenyl)pyrrolidin-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338750-26-8 | |

| Record name | (4-fluorophenyl)-[1-methyl-4-(4-methylphenyl)pyrrolidin-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-1-methyl-4-(4-methylphenyl)pyrrolidine typically involves multi-step organic reactions One common method involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine This amine undergoes cyclization with a suitable ketone to form the tetrahydro-1H-pyrrol-3-ylmethanone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzoyl)-1-methyl-4-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorobenzoyl)-1-methyl-4-(4-methylphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)-1-methyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Research Implications

- Synthetic Routes : The target compound could be synthesized via methods similar to those in , such as condensation reactions using Baylis-Hillman adducts, followed by chromatographic purification.

- Crystallographic Studies : Software like SHELXL and ORTEP-3 are critical for analyzing puckering parameters (via Cremer-Pople coordinates ) and visualizing molecular conformations.

Biological Activity

3-(4-Fluorobenzoyl)-1-methyl-4-(4-methylphenyl)pyrrolidine, also known by its CAS number 338750-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a pyrrolidine core substituted with a fluorobenzoyl group and a methylphenyl moiety. The chemical formula is with a molecular weight of approximately 297.37 g/mol.

Biological Activity Overview

Research indicates that compounds containing pyrrolidine structures often exhibit various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in cancer treatment.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein interactions critical for tumor growth and survival.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis.

Antitumor Activity

A study focusing on related pyrrolidine derivatives demonstrated significant antitumor activity against various cancer cell lines. For instance, compounds with similar structures have been reported to achieve IC50 values in the nanomolar range against human cancer cell lines such as LNCaP (prostate cancer) and HCT116 (colon cancer) .

| Cell Line | IC50 (nM) | Antitumor Efficacy |

|---|---|---|

| LNCaP | 38 | 86% regression |

| HCT116 | 104 | 100% regression |

| RS4;11 | 18 | 87% regression |

In Vivo Studies

In vivo studies have indicated that similar compounds can induce tumor regression in murine models. For example, a related pyrrolidine derivative was shown to cause complete tumor regression in xenograft models when administered orally .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data for this compound may be limited, related compounds have demonstrated favorable pharmacokinetic profiles with high bioavailability and tissue penetration .

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluorobenzoyl)-1-methyl-4-(4-methylphenyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Condensation : Reacting 4-fluorobenzoyl chloride with 1-methyl-4-(4-methylphenyl)pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. Key Optimization Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions .

- Temperature : Controlled heating (60–80°C) improves nucleophilic acyl substitution efficiency .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) may facilitate Friedel-Crafts acylations for aryl group introduction .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Et₃N, DCM, RT, 12h | 65 | 85% |

| 2 | AlCl₃, Toluene, 80°C, 6h | 72 | 90% |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer :

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined experimentally?

Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or HPLC .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting point and decomposition temperature .

- Hygroscopicity : Dynamic Vapor Sorption (DVS) analysis under varying humidity .

Q. Example Data :

| Property | Method | Value |

|---|---|---|

| Melting Point | DSC | 148–152°C |

| LogP (Octanol/Water) | Shake Flask | 3.2 ± 0.1 |

| Aqueous Solubility | HPLC (pH 7.4) | 0.12 mg/mL |

Advanced Questions

Q. How can computational chemistry be integrated to predict the reactivity or biological targets of this compound?

Methodological Answer :

- Quantum Mechanical Calculations : Use Density Functional Theory (DFT) to model transition states for acyl transfer reactions .

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding sites (e.g., kinase ATP pockets) .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .

Case Study : Fluorobenzoyl derivatives exhibit enhanced binding to serotonin receptors (5-HT₂A) due to C–F dipole interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer :

Systematic Substitution :

- Replace 4-fluorobenzoyl with bioisosteres (e.g., 4-chlorobenzoyl or thiophene-2-carbonyl) .

- Modify the 4-methylphenyl group to assess steric effects .

Assay Selection :

- In Vitro : Enzyme inhibition (e.g., COX-2 IC₅₀) .

- In Vivo : Pharmacokinetic profiling (bioavailability, half-life) .

Q. Example SAR Table :

| Derivative | COX-2 IC₅₀ (nM) | LogP |

|---|---|---|

| Parent Compound | 120 | 3.2 |

| 4-Chlorobenzoyl Analog | 85 | 3.5 |

| Thiophene-2-carbonyl | 200 | 2.8 |

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?

Methodological Answer :

- Orthogonal Assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding kinetics .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .

- Dose-Response Modeling : Adjust in vivo dosing based on allometric scaling from rodent data .

Case Study : Poor correlation between in vitro kinase inhibition and in vivo efficacy may stem from off-target binding or metabolic instability .

Q. What methodologies are employed to resolve enantiomers of chiral pyrrolidine derivatives, and how can they be applied to this compound?

Methodological Answer :

- Chiral Chromatography : Use Chiralpak IG-U columns with hexane:isopropanol (90:10) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid .

- Stereoselective Synthesis : Enzymatic resolution using lipases (e.g., Candida antarctica) .

Example : The (R)-enantiomer of a related fluorophenylpyrrolidine showed 10-fold higher receptor affinity than the (S)-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.